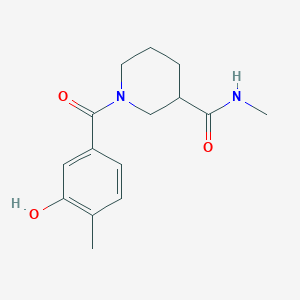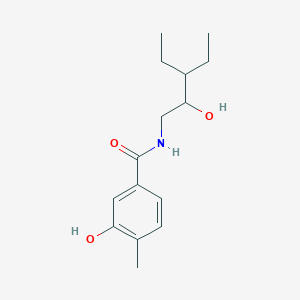![molecular formula C11H15ClN2O B6630764 1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6630764.png)
1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol is a compound that features a pyrrolidine ring, a chloropyridine moiety, and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with a suitable pyrrolidine precursor under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropyridine moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced chloropyridine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-(2-Chloropyridin-4-yl)ethanone: Similar structure but lacks the pyrrolidine ring.
2-Chloro-4-acetylpyridine: Contains the chloropyridine moiety but differs in other functional groups.
Uniqueness
1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol is unique due to the combination of the pyrrolidine ring, chloropyridine moiety, and ethanol group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(15)9-3-5-14(7-9)10-2-4-13-11(12)6-10/h2,4,6,8-9,15H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFALURVNOCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide](/img/structure/B6630689.png)
![3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide](/img/structure/B6630693.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630700.png)
![1-[1-(5-Methyl-1,3-oxazol-2-yl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6630701.png)



![4-hydroxy-N,3-dimethyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6630724.png)
![4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide](/img/structure/B6630728.png)




![1-[(2,6-Difluorophenyl)methyl]pyridin-2-one](/img/structure/B6630772.png)
